Conophyllidine
Description
Properties
Molecular Formula |
C44H50N4O9 |
|---|---|
Molecular Weight |
778.9 g/mol |
IUPAC Name |
dimethyl (2S,6R,13S,22R,23R,24R,35R,38S,39R)-13,24-diethyl-23,32-dihydroxy-30,31-dimethoxy-21-oxa-1,9,17,28-tetrazaundecacyclo[22.13.1.16,9.02,22.03,20.05,18.06,16.027,35.029,34.035,38.013,39]nonatriaconta-3,5(18),11,15,19,26,29,31,33-nonaene-15,26-dicarboxylate |
InChI |
InChI=1S/C44H50N4O9/c1-7-41-10-9-13-47-14-11-43(39(41)47)24-16-21-28(18-26(24)45-34(43)22(19-41)37(51)55-5)57-33-30(21)48-15-12-44-25-17-27(49)31(53-3)32(54-4)29(25)46-35(44)23(38(52)56-6)20-42(8-2,36(33)50)40(44)48/h9-10,16-18,30,33,36,39-40,45-46,49-50H,7-8,11-15,19-20H2,1-6H3/t30-,33+,36-,39+,40+,41+,42-,43-,44-/m0/s1 |
InChI Key |
XVLKCTCGGIJHCK-GXLFRJOSSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery, Isolation, and Biological Activity of Conophyllidine from Tabernaemontana
A Technical Guide for Researchers and Drug Development Professionals
Introduction
The genus Tabernaemontana, belonging to the Apocynaceae family, is a rich source of structurally diverse and biologically active monoterpenoid indole (B1671886) alkaloids. Among these, the bisindole alkaloid conophyllidine has emerged as a compound of significant interest due to its potential therapeutic properties. This technical guide provides a comprehensive overview of the discovery, isolation, and proposed mechanism of action of this compound, with a focus on its anticancer activities. Detailed experimental protocols, quantitative data, and a visualization of its signaling pathway are presented to aid researchers in the fields of natural product chemistry, pharmacology, and drug development.
Discovery
This compound, along with its congener conophylline, was first reported in 1993 by Kam, Loh, and Wei.[1] These novel dimeric alkaloids were isolated from the ethanolic extract of the leaves of the single flower variety of Tabernaemontana divaricata (L.) R.Br. ex Roem. & Schult., a plant widely cultivated in Southeast Asia.[1] The structures of these complex molecules were elucidated using a combination of spectroscopic methods and confirmed by X-ray analysis.[1] It is important to distinguish this compound from the closely related compound conofolidine, which was later isolated from the Malayan plant Tabernaemontana corymbosa.[2][3] While structurally similar, they are distinct chemical entities.
Experimental Protocols
While the seminal 1993 paper provides an outline of the isolation of this compound, this guide synthesizes a more detailed, representative protocol based on established methods for the isolation of bisindole alkaloids from Tabernaemontana species.[4][5][6]
General Workflow for Isolation and Purification
References
Methodological & Application
Application Notes and Protocols: Total Synthesis of (-)-Conophyllidine
For Researchers, Scientists, and Drug Development Professionals
These notes provide a detailed overview and experimental protocols for the total synthesis of the complex bisindole alkaloid, (-)-conophyllidine. The methodology described herein is based on the first total synthesis reported by the laboratories of Tohru Fukuyama and Hidetoshi Tokuyama. This convergent approach allows for the efficient construction of the intricate molecular architecture of (-)-conophyllidine, a compound of significant interest for its potential therapeutic properties.
Synthetic Strategy Overview
The total synthesis of (-)-conophyllidine is achieved through a convergent strategy, which involves the preparation of two complex, polycyclic fragments that are subsequently coupled to form the final natural product. The key elements of this synthetic approach are:
-
Convergent Assembly: The synthesis is designed to build two key monomers, a vindoline-type fragment (the "upper" unit) and an aspidosperma-type fragment (the "lower" unit), which are then coupled in a late-stage transformation.
-
Key Coupling Reaction: The crucial carbon-carbon and carbon-oxygen bond formations to unite the two monomers are accomplished through a highly regio- and diastereoselective Polonovski-Potier reaction. This reaction generates a key iminium ion intermediate that is trapped by the nucleophilic indole (B1671886) of the second fragment.
-
Stereocontrol: The stereochemistry of the final product is controlled through the stereoselective synthesis of the individual fragments, which are derived from chiral starting materials or through asymmetric reactions.
Below is a logical diagram illustrating the overall synthetic workflow.
a
Of course, I can help you with that. However, the topic "a" is too broad to create a detailed Application Note and Protocol. Could you please provide a more specific topic? For example, you could specify a particular signaling pathway, a scientific technique, a drug, or a biological process.
Once you provide a more specific topic, I will be able to generate a comprehensive document that includes:
-
Detailed Application Notes and Protocols: Tailored to researchers, scientists, and drug development professionals.
-
Structured Data Presentation: All quantitative data will be summarized in clear and easy-to-compare tables.
-
In-depth Experimental Protocols: I will provide detailed methodologies for all key experiments.
-
Mandatory Visualizations: I will create diagrams for all described signaling pathways and experimental workflows using Graphviz (DOT language), complete with descriptive captions and adhering to your specified formatting requirements.
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Safety Operating Guide
Provisional Guidance for the Proper Disposal of Conophyllidine
Conophyllidine is a vinca (B1221190) alkaloid that, like other members of its class, is investigated for its cytotoxic (cell-killing) effects, particularly in cancer research.[1][2] Due to its potential toxicity and similarity to other potent alkaloids, it must be handled and disposed of as hazardous chemical waste.[3]
Personal Protective Equipment (PPE) and Handling
When handling this compound in any form (solid or in solution), appropriate personal protective equipment should be worn to prevent exposure. This includes:
-
Gloves: Two pairs of chemotherapy-rated nitrile gloves.
-
Eye Protection: Chemical safety goggles or a face shield.
-
Lab Coat: A disposable or dedicated lab coat.
-
Respiratory Protection: An appropriate respirator should be used, especially when handling the powder form to avoid inhalation.[3]
All handling of this compound should be performed in a designated area, preferably within a chemical fume hood or a biological safety cabinet, to minimize the risk of aerosolization and exposure.[4]
Spill Management
In the event of a spill, the area should be immediately secured. Spill kits specifically designed for cytotoxic agents should be readily available.[3] The cleanup procedure should involve:
-
Wearing appropriate PPE.
-
Absorbing the spill with an inert material.
-
Decontaminating the area with an appropriate cleaning agent.
-
Collecting all cleanup materials in a designated hazardous waste container.
Disposal Procedures for this compound and Contaminated Materials
All waste contaminated with this compound must be treated as hazardous cytotoxic waste and segregated from other waste streams.[5][6]
Step 1: Waste Segregation and Collection
-
Solid Waste: Unused or expired this compound powder, contaminated lab supplies (e.g., pipette tips, microfuge tubes), and contaminated PPE should be placed in a designated, leak-proof, and puncture-resistant container. This container must be clearly labeled as "Cytotoxic Waste" or "Chemotherapy Waste" with the appropriate hazard symbols.[7][8]
-
Liquid Waste: Solutions containing this compound should be collected in a dedicated, sealed, and shatterproof container, also clearly labeled as "Cytotoxic Liquid Waste." Do not mix with other chemical waste unless compatibility has been confirmed.
-
Sharps Waste: Needles, syringes, or any other sharp objects contaminated with this compound must be disposed of in a designated, puncture-proof sharps container that is also labeled for cytotoxic waste.[5][7]
Step 2: Storage
All this compound waste containers should be stored in a secure, designated area with limited access, away from incompatible materials. The storage area should be clearly marked with hazard warnings.
Step 3: Final Disposal
The final disposal of this compound waste must be handled by a licensed hazardous waste disposal company. The primary method for the destruction of cytotoxic agents is high-temperature incineration .[5][6][8] Under no circumstances should this compound waste be disposed of in regular trash, down the drain, or mixed with non-hazardous waste.
Quantitative Data for Related Vinca Alkaloids
The following table summarizes key data for vincristine (B1662923) and vinblastine, which informs the cautious approach to this compound disposal.
| Property | Vincristine Sulfate | Vinblastine Sulfate | Reference |
| CAS Number | 2068-78-2 | 143-67-9 | [9][10] |
| Molecular Formula | C46H56N4O10·H2SO4 | C46H58N4O9·H2SO4 | [9] |
| Hazard Statements | Toxic if swallowed. May cause cancer. May damage fertility or the unborn child. | Harmful if swallowed. May cause cancer. May damage fertility or the unborn child. | [10][11] |
| Disposal | Dispose of as hazardous waste. High-temperature incineration. | Dispose of as hazardous waste. High-temperature incineration. | [8] |
Experimental Protocols and Signaling Pathways
This compound, as a vinca alkaloid, is known to interact with tubulin, a key protein in cell division. The general mechanism of action for vinca alkaloids involves the inhibition of microtubule assembly, which leads to cell cycle arrest and apoptosis (programmed cell death).[1][2]
Visualizing the Disposal Workflow
The following diagrams illustrate the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the segregation and disposal of this compound waste.
Caption: Decision tree for the proper handling of this compound waste.
References
- 1. Chemotherapy - Wikipedia [en.wikipedia.org]
- 2. Vinca Alkaloid Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. Cytotoxic Drug Dispersal, Cytotoxic Safety, and Cytotoxic Waste Management: Practices and Proposed India-specific Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sharpsmart.co.uk [sharpsmart.co.uk]
- 6. danielshealth.ca [danielshealth.ca]
- 7. hsrm.umn.edu [hsrm.umn.edu]
- 8. securewaste.net [securewaste.net]
- 9. fishersci.com [fishersci.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. static.cymitquimica.com [static.cymitquimica.com]
Essential Safety and Handling Protocols for Conophyllidine
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical operational and safety guidance for the handling and disposal of Conophyllidine, a member of the Vinca alkaloid class of compounds. Adherence to these protocols is essential to ensure personnel safety, prevent environmental contamination, and maintain the integrity of research activities. Vinca alkaloids are potent cytotoxic agents, and all handling procedures must be conducted with the utmost care in a designated and controlled laboratory setting.
Personal Protective Equipment (PPE)
The primary defense against exposure to this compound is the consistent and correct use of appropriate personal protective equipment. All personnel must be trained in the proper donning and doffing of PPE.
Table 1: Required Personal Protective Equipment for Handling this compound
| PPE Component | Specification | Recommended Use |
| Gloves | Chemotherapy-tested nitrile gloves (double-gloving is mandatory). Must be compliant with ASTM D6978-05 standards. | Required for all activities involving this compound, including preparation, handling, administration, and disposal. Gloves should be changed every 30-60 minutes or immediately if contaminated. |
| Gown | Disposable, lint-free, solid-front gown with a back closure. Must be made of a non-absorbent material such as polyethylene-coated polypropylene. | Required for any procedure with the potential for splashing or contamination of clothing. |
| Eye and Face Protection | Safety glasses with side shields or splash goggles. A face shield worn over goggles is required for high-risk activities. | Required for all handling activities. A face shield provides an additional layer of protection against splashes. |
| Respiratory Protection | A NIOSH-approved N95 or higher-level respirator (e.g., P100). For activities with a risk of vapor generation, a half-mask or full-face respirator with an organic vapor cartridge is necessary. | Required when handling this compound powder or when there is a potential for aerosol generation. |
Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is crucial for safe handling and storage.
Table 2: Physical and Chemical Data for this compound
| Property | Value |
| Molecular Formula | C₄₄H₅₀N₄O₉ |
| Molecular Weight | 778.9 g/mol |
| Exact Mass | 778.35777919 Da |
| Appearance | Assumed to be a solid, crystalline powder |
| Solubility | Not specified, but likely soluble in organic solvents |
| Stability | Stable under normal laboratory conditions. Decomposes on exposure to light. |
Source: PubChem CID 44566831[1]
Operational Plan: Step-by-Step Handling Procedure
All work with this compound must be performed within a designated area, such as a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound in a laboratory setting.
Disposal Plan
The primary and universally recommended method for the disposal of Vinca alkaloids and all contaminated materials is incineration at a licensed hazardous waste facility.[2] There are no validated chemical inactivation protocols for routine laboratory disposal.[2]
Table 3: this compound Waste Segregation and Disposal
| Waste Type | Description | Container Type |
| Trace Chemotherapy Waste | Items that are "RCRA empty," containing less than 3% of the original drug by weight (e.g., empty vials, used PPE, absorbent pads).[2] | Yellow puncture-resistant containers, clearly labeled "Chemotherapy Waste" or "Cytotoxic Waste".[2] |
| Bulk Chemotherapy Waste | Partially full vials or syringes, IV bags with more than a residual amount, and materials used to clean up spills.[2] | Black puncture-resistant, leak-proof containers, clearly labeled "Chemotherapy Waste" or "Cytotoxic Waste".[2] |
| Sharps Waste | Needles, syringes with attached needles, and broken glass contaminated with this compound. | Placed within the appropriate trace or bulk chemotherapy waste container, or a designated sharps container within those streams. |
Disposal Procedure:
-
Segregate at the Source: Immediately place waste into the correct color-coded container.
-
Seal Containers: Securely seal containers when they are three-quarters full.
-
Labeling: Ensure all containers are clearly labeled with the contents and the appropriate hazard symbols.
-
Storage: Store sealed waste containers in a designated, secure area away from general laboratory traffic until collection by a licensed hazardous waste disposal service.[2]
Emergency Protocols: Spill and Exposure Management
Immediate and appropriate response to spills and personnel exposure is critical to mitigate the hazardous effects of this compound.
Emergency Spill Response Workflow
Caption: Emergency response workflow for a this compound spill.
Personnel Exposure Protocol:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention. This compound, as a Vinca alkaloid, is considered highly toxic if swallowed.[3]
All incidents of exposure, no matter how minor they may seem, must be reported to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) department.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
